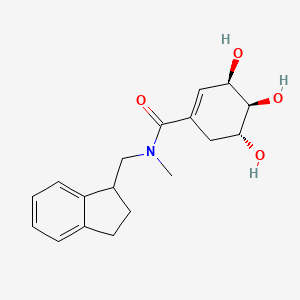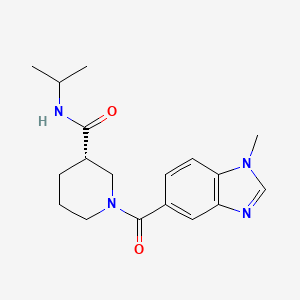![molecular formula C17H25NO3 B7341714 (3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7341714.png)
(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as EPM, and it belongs to the class of morpholine derivatives.
作用机制
The exact mechanism of action of EPM is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. EPM also appears to modulate the activity of the endocannabinoid system, which plays a key role in pain perception and inflammation.
Biochemical and Physiological Effects:
EPM has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as improve joint mobility in models of arthritis. EPM has also been shown to have anti-tumor effects in cancer models, although more research is needed to fully understand its potential in this area.
实验室实验的优点和局限性
One of the main advantages of EPM in lab experiments is its potency and selectivity. It has been shown to have a high degree of selectivity for its target receptors, which makes it a valuable tool for studying the endocannabinoid system and other related pathways. However, one limitation of EPM is its solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on EPM. One area of interest is the development of more potent and selective analogs of EPM for use in drug discovery. Another potential direction is the investigation of EPM's effects on other disease models, such as neurodegenerative diseases and autoimmune disorders. Finally, more research is needed to fully understand the mechanisms of action of EPM and its potential applications in clinical settings.
合成方法
The synthesis of EPM involves the reaction between 3-ethoxyphenylboronic acid and (3S)-3-(2-methylpropyl)morpholine-4-carboxaldehyde. The reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The product is then purified by column chromatography to obtain the desired compound.
科学研究应用
EPM has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. EPM has also been shown to have potential applications in the treatment of neuropathic pain and cancer.
属性
IUPAC Name |
(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16-7-5-6-14(11-16)17(19)18-8-9-20-12-15(18)10-13(2)3/h5-7,11,13,15H,4,8-10,12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIBJFSZBASMTQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCOCC2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCOC[C@@H]2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]-1,4-diazepan-5-one](/img/structure/B7341632.png)
![1-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7341640.png)
![N-[4-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7341645.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-1-benzofuran-3-carboxamide](/img/structure/B7341652.png)
![N-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B7341662.png)
![(2R,3R)-2-(1-ethylpyrazol-4-yl)-N-[(1-ethylsulfanylcyclopropyl)methyl]oxane-3-carboxamide](/img/structure/B7341672.png)
![(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341678.png)
![(3-methoxy-5-methylthiophen-2-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341683.png)
![1-[[1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B7341690.png)

![(3R)-1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B7341704.png)

![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)